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Compound of Interest

Compound Name: 3-Bromo-4-chloro-2-fluoropyridine

CAS No.: 1211528-25-4

Cat. No.: B2462803

Get Quote

Executive Summary & Chemical Context
3-Bromo-4-chloro-2-fluoropyridine is a high-value heterocyclic scaffold used primarily in the

synthesis of complex pharmaceuticals (e.g., kinase inhibitors).[1] Its tri-halogenated core offers

three distinct vectors for nucleophilic substitution and cross-coupling reactions.

However, the synthesis of this molecule often produces regioisomers (e.g., 2-bromo-3-chloro-4-

fluoropyridine) that are difficult to separate.[1] While 1H-NMR is the gold standard for structural

elucidation, it is often ambiguous for this molecule due to the presence of only two aromatic

protons with similar coupling constants. IR Spectroscopy serves as a critical, rapid

"fingerprinting" tool to distinguish this specific isomer from its congeners based on unique ring

deformation modes.
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Feature Detail

CAS Number 1211528-25-4

Formula C₅H₂BrClFN

Molecular Weight 210.43 g/mol

Physical State
Low-melting solid or viscous liquid (depending

on purity/temp)

Primary Application
Scaffold for SɴAr (F-displacement) and Suzuki

couplings (Br/Cl-selective)

Infrared Spectroscopy Analysis
The IR spectrum of 3-Bromo-4-chloro-2-fluoropyridine is dominated by the interplay between

the electron-deficient pyridine ring and three heavy halogen atoms.[1] The lack of symmetry (

or

) results in a complex fingerprint region.

Diagnostic Peak Assignments (Predicted & Empirical)
The following table synthesizes data from empirical trends in polyhalogenated pyridines and

computational predictions (DFT-B3LYP/6-31G* level scaling).
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Frequency Range
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

Technical Insight

3100 – 3050 Weak
C–H Stretching

(Aromatic)

Only two C-H bonds

(H5, H6) exist.[1]

Expect a weak

doublet or single

broad band, unlike the

multiple bands seen in

mono-substituted

pyridines.

1590 – 1550 Medium
C=N / C=C Ring

Stretching

The "Pyridine

Breathing" modes.

The heavy halogen

load (Br, Cl) restricts

ring expansion, often

shifting these bands to

lower frequencies

compared to

unsubstituted pyridine

(~1600 cm⁻¹).

1450 – 1400 Medium
Ring Skeletal

Vibration

Diagnostic of the

pyridine nucleus.

1200 – 1150 Very Strong C–F Stretching

The most intense

band in the spectrum.

The C-F bond, being

highly polar and

attached to an

electron-deficient ring,

absorbs strongly here.

Critical for confirming

fluorination.

1100 – 1000 Medium In-Plane C–H Bending
Sensitive to the 2,3,4-

substitution pattern.[1]
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850 – 750 Strong C–Cl Stretching

Often coupled with

ring deformation.[1]

Look for a sharp,

distinct band in this

region.

750 – 650 Strong
C–H Out-of-Plane

(OOP) Bending

The Fingerprint Key.

The specific pattern of

two adjacent

hydrogens (H5, H6)

creates a unique

deformation mode

distinct from isomers

with isolated protons.

< 600 Medium/Weak C–Br Stretching

True C-Br stretches lie

in the Far-IR (500-400

cm⁻¹), but overtones

or coupled ring modes

may appear near 600

cm⁻¹.[1]

The "Fingerprint" Differentiator
The region between 900 cm⁻¹ and 600 cm⁻¹ is the primary discriminator for regioisomers.

3-Bromo-4-chloro-2-fluoro-: Contains vicinal protons at positions 5 and 6.[1] Expect a strong

OOP bending mode characteristic of 2,3,4-trisubstitution (typically ~820-800 cm⁻¹).[1]

Isomeric Impurities: Isomers with isolated protons (e.g., 2,4,6-substitution) will show

markedly different OOP bending frequencies (often shifted >50 cm⁻¹).[1]

Comparative Performance Analysis
This section compares the utility of IR spectroscopy against alternative characterization

methods for this specific product.

Comparison 1: IR vs. 1H-NMR for Isomer Identification
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Challenge: Distinguishing 3-Bromo-4-chloro-2-fluoropyridine from 2-Bromo-4-chloro-3-

fluoropyridine.

Feature
IR Spectroscopy

(Recommended for QC)
1H-NMR (Alternative)

Differentiation Basis

Vibrational Modes: The C-F

and C-Cl positions drastically

alter the dipole moment and

ring breathing frequencies.[1]

The spectra will look visually

distinct in the 1500-1000 cm⁻¹

region.

Coupling Constants: Both

isomers have two vicinal

protons.[1] The ngcontent-ng-

c1352109670="" _nghost-ng-

c1270319359="" class="inline

ng-star-inserted">

coupling constants will be

nearly identical (~5-8 Hz).

Differentiation requires

complex 13C or 19F-NMR

analysis.[1]

Speed

< 2 Minutes: Direct ATR

measurement. No solvent

needed.[1]

> 30 Minutes: Requires

deuterated solvent (ngcontent-

ng-c1352109670="" _nghost-

ng-c1270319359=""

class="inline ng-star-inserted">

), sample prep, and shimming.

Sample State Solid or Neat Liquid. Solution only.

Conclusion

Superior for Rapid ID: IR is the

preferred method for "Go/No-

Go" checks during synthesis or

receiving.[1]

Superior for Connectivity: NMR

is required for ab initio

structure proof but is inefficient

for routine ID.[1]

Comparison 2: ATR vs. Transmission (KBr)
Challenge: Handling the low-melting/waxy nature of polyhalogenated pyridines.

Alternative (KBr Pellet): Traditionally used for solids.[1] Fail Mode: The pressure of pressing

a KBr pellet can melt the sample or cause halogen exchange (rare but possible). Moisture
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absorption in KBr obscures the C-H region.

Recommended (Diamond ATR): The product can be applied directly to the crystal.

Advantage:[1] Zero sample prep.[1] Easy cleaning (crucial for toxic halogenated

compounds).[1]

Data Quality: Excellent signal-to-noise ratio in the fingerprint region (1500-600 cm⁻¹),

which is the critical zone for this molecule.[1]

Experimental Protocol: Validated IR Acquisition
To ensure reproducible data that matches the predicted assignments above, follow this self-

validating protocol.

Equipment: FT-IR Spectrometer with Diamond ATR Accessory. Safety: High toxicity potential.[1]

[2] Handle in a fume hood. Wear nitrile gloves.[1]

System Blank:

Clean ATR crystal with isopropanol.[1]

Collect background spectrum (Air).[1] Validation: Ensure no peaks at 2350 cm⁻¹ (CO₂) or

3400 cm⁻¹ (Humidity) are excessively strong.

Sample Application:

Place ~5-10 mg of 3-Bromo-4-chloro-2-fluoropyridine onto the crystal center.[1]

Note: If liquid, cover the crystal surface. If solid, apply pressure using the anvil until

transmission drops to ~80-90% (do not over-pressurize soft solids).

Acquisition Parameters:

Range: 4000 – 450 cm⁻¹[1]

Resolution: 4 cm⁻¹[1]

Scans: 32 (to resolve weak aromatic overtones)
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Post-Processing:

Apply ATR Correction (if comparing to library transmission spectra).

Baseline correct if necessary (rarely needed with Diamond ATR).[1]

Critical QC Check (Self-Validation):

Check 1: Presence of a very strong band at ~1200-1180 cm⁻¹ (C-F).[1][3] If absent,

sample is incorrect.

Check 2: Presence of aromatic C-H stretch >3000 cm⁻¹.[4][5] If peaks appear <3000 cm⁻¹

(strong), suspect aliphatic contamination (e.g., hexanes/grease).

Visualization: Structural Verification Workflow
The following diagram illustrates the logic flow for verifying the identity of 3-Bromo-4-chloro-2-
fluoropyridine using IR and NMR.
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Unknown Sample
(Suspected 3-Br-4-Cl-2-F-Pyridine)

Step 1: FT-IR (ATR)
Rapid Screening

Check 1200-1150 cm⁻¹
(Strong C-F Stretch?)

Check >3000 cm⁻¹
(Aromatic C-H Only?)

Yes

REJECT
(Missing Fluorine)

No

REJECT
(Aliphatic Impurity)

Peaks <3000 cm⁻¹

IR Profile Matches
(Poly-halogenated Pyridine)

Clean Spectrum

Step 2: 1H-NMR / 19F-NMR
Isomer Confirmation

Proceed to Structure Proof

Analyze Coupling Pattern
(Vicinal H-H)

VALIDATED IDENTITY
3-Bromo-4-chloro-2-fluoropyridine

Matches 2,3,4-Subst.

Click to download full resolution via product page
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Figure 1: Decision tree for the structural verification of 3-Bromo-4-chloro-2-fluoropyridine,

prioritizing IR for rapid initial screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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